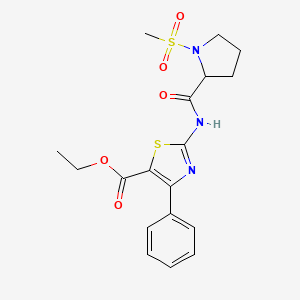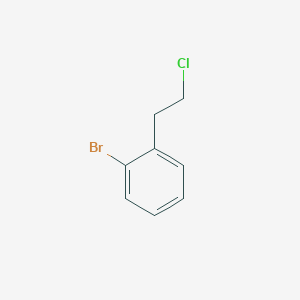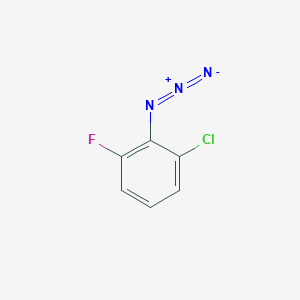
2-Azido-1-chloro-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Azido-1-chloro-3-fluorobenzene” is a compound that contains an azide group (N3), a chlorine atom, and a fluorine atom attached to a benzene ring . The azide group is a functional group known for its high reactivity, particularly in click reactions .
Synthesis Analysis
The synthesis of azides from primary amines can be achieved through a diazo-transfer reaction . The choice of base is crucial in the diazo-transfer reaction .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with azide, chlorine, and fluorine substituents. The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
Aryl halides, such as “this compound”, can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Wissenschaftliche Forschungsanwendungen
Synthesis of New Triazole Derivatives
The chemical 2-Azido-1-chloro-3-fluorobenzene has been utilized in the synthesis of new 1,2,3-triazole derivatives. These derivatives, including those synthesized from azidomethylbenzenes like 1-(azidomethyl)-4-fluorobenzene, have potential applications in inhibiting acidic corrosion of steels. This was evidenced in a study that focused on optimal conditions for conventional click chemistry and investigated the corrosion inhibiting properties of these compounds (Negrón-Silva et al., 2013).
Development of Magnetic Materials
In another study, azido-copper coordination polymers were synthesized using benzoate derivatives, including those with fluoro-substituents. These compounds demonstrated varying magnetic properties, including ferromagnetic ordering and slow magnetic relaxation. This suggests the potential use of this compound derivatives in the development of new magnetic materials (Liu et al., 2017).
Photoactive Cross-Linking Agents
A related compound, 1,3,5-triazido-2,4,6-trichlorobenzene, synthesized from a similar process involving the azidation of trifluorobenzenes, can be used as a photoactive cross-linking agent for polymer chemistry. This compound, due to its unique properties, has practical applications in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Study of Fluorine-Containing Compounds
The compound's derivatives have been studied in various contexts, such as investigating the vibrational spectra of halobenzene cations and the properties of covalently bonded fluorine as a σ-donor for metal ions in partially fluorinated macrocycles. These studies contribute to a deeper understanding of the chemical properties of fluorine-containing compounds (Kwon, Kim, & Kim, 2002), (Plenio & Diodone, 1996).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-Azido-1-chloro-3-fluorobenzene are likely to be organic molecules that can undergo nucleophilic substitution reactions . These targets could include a variety of biological macromolecules, such as proteins or nucleic acids, that contain nucleophilic functional groups.
Mode of Action
This compound is likely to interact with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) from the target molecule attacks the azido group, leading to the replacement of the azido group with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific targets of the compound. Given its reactivity, it could potentially interfere with a variety of biochemical processes, such as protein synthesis or dna replication, by modifying key molecules involved in these pathways .
Pharmacokinetics
Its metabolism and excretion would likely depend on the specific biochemical transformations it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially lead to the modification of key biological macromolecules, potentially disrupting their normal function .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other reactive molecules, could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance its reactivity, while others might lead to its degradation .
Eigenschaften
IUPAC Name |
2-azido-1-chloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGNLYGARVVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
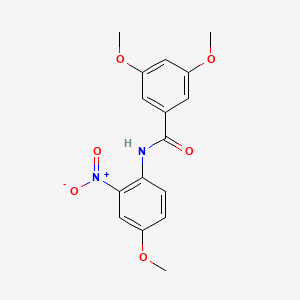
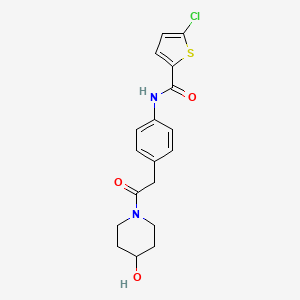
![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)
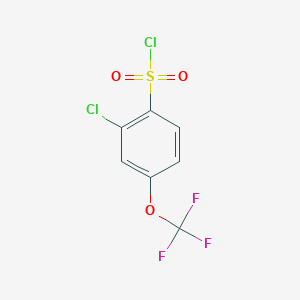


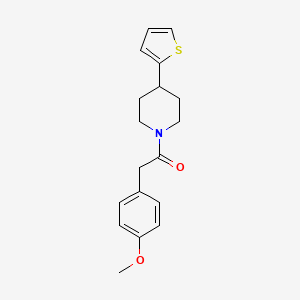
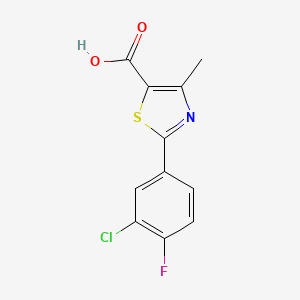
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2753865.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2753869.png)
